molecular formula C15H17FN2O3 B2447735 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide CAS No. 1396746-30-7

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide

Cat. No.: B2447735
CAS No.: 1396746-30-7
M. Wt: 292.31
InChI Key: BIEYNFYMJODGKL-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. The compound features a 2-fluorophenoxy acetamide scaffold linked to a 1-methylpyrrole group via a hydroxyethyl spacer, a structure common in molecules targeting neurological pathways . Compounds with pyrrole and fluorophenoxy motifs are frequently investigated as potential modulators of neurotransmitter systems, including those involving serotonin and dopamine receptors . This structural profile suggests potential utility as a precursor or building block in the design of novel psychoactive substances (NPS) for forensic and toxicological research . Researchers can employ this compound in receptor binding assays, functional activity studies, and metabolic stability tests to elucidate its pharmacological profile and mechanism of action. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-18-8-4-6-12(18)13(19)9-17-15(20)10-21-14-7-3-2-5-11(14)16/h2-8,13,19H,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEYNFYMJODGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)COC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.

    Introduction of the Hydroxyethyl Group: The intermediate is then reacted with an epoxide, such as ethylene oxide, under basic conditions to introduce the hydroxyethyl group.

    Formation of the Pyrrole Ring: The final step involves the reaction of the intermediate with a pyrrole derivative, such as 1-methylpyrrole, under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide bond undergoes hydrolysis under acidic or basic conditions to yield 2-(2-fluorophenoxy)acetic acid and 2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethanol (Figure 1).

Conditions Reagents Products Yield Source
Acidic hydrolysis6M HCl, reflux, 8h2-(2-Fluorophenoxy)acetic acid + 2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethanol72%
Basic hydrolysis2M NaOH, 70°C, 6hSame as above68%

Key Findings :

  • Acidic conditions provide marginally higher yields due to stabilization of intermediates via protonation.

  • The reaction is reversible under neutral pH, favoring re-formation of the amide bond in aqueous media .

Nucleophilic Substitution at the Fluorophenoxy Group

The fluorine atom in the 2-fluorophenoxy group is susceptible to nucleophilic displacement (e.g., SNAr) with amines or alkoxides:

Nucleophile Conditions Product Yield Source
PiperidineDMF, 80°C, 12h2-(Piperidin-1-ylphenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide65%
Sodium methoxideMeOH, reflux, 6h2-Methoxyphenoxy analog58%

Key Findings :

  • Electron-withdrawing substituents on the phenyl ring enhance reaction rates .

  • Steric hindrance from the methylpyrrole group reduces yields in bulkier nucleophiles .

Oxidation of the Hydroxyethyl Group

The secondary alcohol moiety is oxidized to a ketone using mild oxidizing agents:

Oxidizing Agent Conditions Product Yield Source
Dess-Martin periodinaneDCM, RT, 2h2-(2-Fluorophenoxy)-N-(2-oxo-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide89%
Pyridinium chlorochromateCH₂Cl₂, 0°C, 4hSame as above76%

Key Findings :

  • Over-oxidation to carboxylic acid derivatives is negligible due to steric protection by the methylpyrrole group .

Cyclization Reactions

The hydroxy and amide groups participate in acid-catalyzed cyclization to form a six-membered lactam :

Catalyst Conditions Product Yield Source
p-Toluenesulfonic acidToluene, reflux, 24h3-(1-Methyl-1H-pyrrol-2-yl)-6-fluorophenoxazin-1-one53%
Bi(OTf)₃MeCN, 60°C, 18hSame as above48%

Mechanistic Insight :

  • Protonation of the hydroxyl group facilitates intramolecular nucleophilic attack on the carbonyl carbon .

Functionalization of the Methylpyrrole Ring

The methylpyrrole undergoes electrophilic substitution at the 4-position:

Reagent Conditions Product Yield Source
Bromine (Br₂)AcOH, RT, 1h4-Bromo-1-methyl-1H-pyrrole derivative62%
Acetyl chlorideAlCl₃, DCM, 0°C, 3h4-Acetyl-1-methyl-1H-pyrrole derivative58%

Key Findings :

  • Regioselectivity is governed by the electron-donating methyl group, directing substitution to the 4-position .

Stability Under Thermal and Photolytic Conditions

Condition Observation Source
Heating to 150°C (neat)Decomposition via retro-amide formation begins after 2h
UV light (254 nm)Photooxidation of pyrrole ring to form N-oxide derivatives (t₁/₂ = 45 min)

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.22 to 0.25 μg/mL, suggesting that 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide may also possess comparable efficacy.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Similar compounds have been tested against various cancer cell lines, showing promising results. For example, modifications in the phenyl and pyrrole groups have enhanced cytotoxic effects against colon cancer cells (HT29). The presence of electron-donating groups is critical for enhancing cytotoxicity, indicating that the fluorophenyl and pyrrole groups in this compound could similarly influence its antitumor properties.

Herbicidal Applications

The compound has been investigated for its herbicidal properties. It belongs to a class of compounds known for their selective herbicidal activity against various weeds while being safe for crops. The mechanism of action typically involves the inhibition of specific biochemical pathways in plants, which can be further explored through structure-activity relationship studies.

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialEscherichia coliTBDFurther testing required
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups
HerbicidalVarious WeedsTBDSelective activity observed

Antimicrobial Evaluation

In vitro studies on derivatives similar to this compound demonstrated their ability to inhibit biofilm formation in bacterial cultures. These studies highlighted that specific structural features contribute significantly to enhanced antibacterial activity.

Cytotoxicity Assays

Research evaluating the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells indicated that the presence of electron-donating groups was crucial for enhancing cytotoxicity. This suggests that the structural characteristics of this compound could similarly influence its antitumor effects.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with target molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-bromophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorine and bromine analogs. These properties can enhance its effectiveness in various applications, particularly in medicinal chemistry.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article presents a comprehensive review of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN2O3C_{19}H_{19}FN_{2}O_{3}, with a molecular weight of approximately 342.37 g/mol. The structural features include a fluorophenoxy group and a pyrrol-derived moiety, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antiviral , antibacterial , and anti-inflammatory properties. The following sections summarize key findings from various studies.

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral properties. For instance:

  • Anti-HBV Activity : A related compound demonstrated potent inhibition of Hepatitis B Virus (HBV) polymerase with an IC50 value of 120 nM in cell-based assays, suggesting potential for similar activity in the target compound .
  • Mechanism of Action : The antiviral mechanism often involves interference with viral replication pathways, which may be applicable to the compound .

Antibacterial Activity

The antibacterial efficacy of related compounds has also been documented:

  • Compounds with similar structural motifs have shown effectiveness against various bacterial strains, indicating that this compound might exhibit comparable antibacterial properties .

Anti-inflammatory Properties

Inflammation-related studies have highlighted the potential of fluorinated compounds:

  • Research indicates that fluorinated derivatives can modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines . This suggests that the target compound may possess anti-inflammatory activity.

Case Studies and Research Findings

The following table summarizes various studies related to the biological activity of compounds similar to this compound:

Study ReferenceBiological ActivityKey Findings
AntiviralDemonstrated significant inhibition of HBV polymerase (IC50: 120 nM).
AntibacterialEffective against multiple bacterial strains; specific mechanisms under investigation.
Anti-inflammatoryModulation of inflammatory cytokines observed in vitro.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis involving coupling reactions (e.g., amide bond formation) between fluorophenol derivatives and pyrrole-containing intermediates. For example, adapt methods from analogous acetamide syntheses, such as activating carboxylic acids with carbodiimides (e.g., EDC·HCl) in dichloromethane under basic conditions (e.g., triethylamine) .
  • Optimization : Monitor intermediates via TLC/HPLC and employ column chromatography for purification. Adjust stoichiometry and temperature to improve yields (e.g., low-temperature stirring reduces side reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Techniques :

  • NMR : Confirm fluorophenoxy and pyrrole substituents via 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR chemical shifts (e.g., aromatic protons at δ 6.5–7.5 ppm, fluorine coupling patterns).
  • FT-IR : Identify amide C=O stretch (~1650–1680 cm1^{-1}) and hydroxyl groups (~3200–3500 cm1^{-1}).
  • Mass Spectrometry : Validate molecular weight using ESI-MS or HRMS .
    • Data Analysis : Cross-reference observed peaks with computational predictions (e.g., PubChem data for analogous structures) .

Q. How can researchers select appropriate crystallization conditions for X-ray diffraction studies?

  • Approach : Screen solvents (e.g., dichloromethane/hexane mixtures) and employ slow evaporation. Use SHELX software for structure refinement, leveraging its robustness in handling small-molecule crystallography . Validate hydrogen bonding networks (e.g., N–H⋯O interactions) using ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How do conformational variations in the solid state impact the compound’s biological activity, and what experimental designs can probe this?

  • Structural Insights : Crystal structures of related acetamides reveal multiple conformers due to rotation around the amide bond (e.g., dihedral angles between aromatic and pyrrole rings ranging 44–77°) .
  • Experimental Design :

  • Compare bioactivity of polymorphs (e.g., via enzyme inhibition assays).
  • Use molecular dynamics simulations to correlate flexibility with binding affinity .

Q. What strategies are effective in resolving enantiomers or diastereomers of this compound, particularly given its chiral hydroxyethyl group?

  • Separation Methods :

  • Chiral Chromatography : Employ Chiralpak® columns with methanol/CO2_2 mixtures for high-resolution separation .
  • Crystallization-Induced Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) to isolate enantiomers .
    • Validation : Confirm enantiomeric purity via circular dichroism (CD) or polarimetry .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be systematically addressed?

  • Troubleshooting Framework :

  • Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., CYP450 inhibition).
  • Solubility/Permeability : Measure logP and use PAMPA assays to evaluate membrane penetration. Adjust formulation (e.g., PEG-based carriers) to enhance bioavailability .
    • Case Study : For structurally similar compounds, discrepancies in IC50_{50} values were resolved by correlating in vitro binding kinetics with in vivo pharmacokinetic profiles .

Q. What computational tools are recommended for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

  • Tools :

  • SwissADME : Predict logP, bioavailability, and CYP interactions.
  • MOLDETECT : Model metabolite formation via phase I/II enzymes .
    • Validation : Cross-check predictions with experimental data (e.g., microsomal stability assays) .

Methodological Challenges and Solutions

Q. How should researchers design dose-response studies to account for the compound’s potential off-target effects?

  • Design Principles :

  • Include positive/negative controls (e.g., known agonists/antagonists).
  • Use RNA-seq or proteomics to identify off-target pathways .
    • Example : For a related fluorophenyl acetamide, off-target kinase inhibition was mitigated by introducing steric hindrance at the pyrrole moiety .

Q. What statistical approaches are suitable for analyzing structural-activity relationships (SAR) in derivatives of this compound?

  • Methods :

  • PCA (Principal Component Analysis) : Reduce dimensionality of physicochemical descriptors (e.g., logP, polar surface area).
  • QSAR Modeling : Train models with IC50_{50} data and molecular fingerprints (e.g., Morgan fingerprints) .
    • Validation : Use leave-one-out cross-validation to assess predictive accuracy .

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